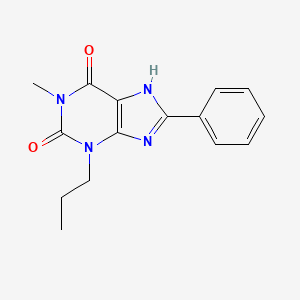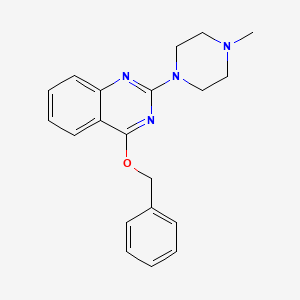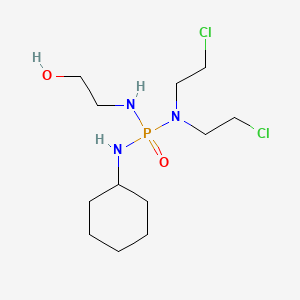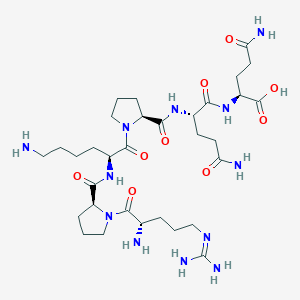
N-Oleoyl-N'-stearoylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-Oleoil-N’-estearoiletilendiamina es un compuesto químico que pertenece a la clase de las N-acil-etilendiaminas. Se caracteriza por la presencia de ambos grupos oleoil y estearoil unidos a una cadena principal de etilendiamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la N-Oleoil-N’-estearoiletilendiamina generalmente implica la reacción de la etilendiamina con cloruro de oleoil y cloruro de estearoil. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. El esquema general de la reacción es el siguiente:
- Disolver la etilendiamina en un solvente apropiado, como diclorometano.
- Agregar cloruro de oleoil gota a gota a la solución mientras se mantiene una baja temperatura (0-5 °C) para controlar la velocidad de la reacción.
- Después de la adición del cloruro de oleoil, agregar cloruro de estearoil de manera similar.
- Agitar la mezcla de reacción a temperatura ambiente durante varias horas para asegurar la reacción completa.
- Purificar el producto mediante cromatografía en columna o recristalización.
Métodos de Producción Industrial
La producción industrial de la N-Oleoil-N’-estearoiletilendiamina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-Oleoil-N’-estearoiletilendiamina puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos o peróxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como aminas o alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución donde uno o más grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo. Las reacciones se llevan a cabo típicamente en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente. Las reacciones suelen realizarse en solventes anhidros.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo, cloruros de acilo o cloruros de sulfonilo. Las condiciones varían según la reacción específica.
Principales Productos Formados
Oxidación: Productos oxidados como óxidos o peróxidos.
Reducción: Productos reducidos como aminas o alcoholes.
Sustitución: Derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
La N-Oleoil-N’-estearoiletilendiamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para la preparación de moléculas más complejas.
Biología: Se ha investigado por su papel en la modulación de procesos biológicos, como la señalización celular y la dinámica de las membranas.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y neuroprotectoras.
Industria: Se utiliza en la formulación de productos químicos especiales, surfactantes y emulsionantes.
Mecanismo De Acción
El mecanismo de acción de la N-Oleoil-N’-estearoiletilendiamina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede modular la actividad de enzimas, receptores y canales iónicos, lo que lleva a varios efectos biológicos. Por ejemplo, puede interactuar con los canales de potencial transitorio de receptor (TRP), influyendo en la percepción del dolor y la inflamación. Además, el compuesto puede afectar el metabolismo de los lípidos y la fluidez de las membranas, contribuyendo a su actividad biológica.
Comparación Con Compuestos Similares
La N-Oleoil-N’-estearoiletilendiamina se puede comparar con otros compuestos similares, como:
N-Oleoil-dopamina: Comparte el grupo oleoil, pero tiene una estructura de cadena principal diferente.
N-Estearoil-etanolamina: Contiene el grupo estearoil, pero tiene una cadena principal de etanolamina.
N-Acil-etanolaminas: Una clase más amplia de compuestos con grupos acilo y cadenas principales de etanolamina variables.
Unicidad
La N-Oleoil-N’-estearoiletilendiamina es única debido a su doble acilación con ambos grupos oleoil y estearoil, lo que le confiere propiedades fisicoquímicas y actividades biológicas distintas. Esta doble acilación puede mejorar su interacción con las membranas lipídicas y modular sus efectos biológicos de manera más efectiva que los compuestos de una sola acilación.
Propiedades
Número CAS |
688739-68-6 |
|---|---|
Fórmula molecular |
C38H74N2O2 |
Peso molecular |
591.0 g/mol |
Nombre IUPAC |
N-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C38H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-36H2,1-2H3,(H,39,41)(H,40,42)/b19-17- |
Clave InChI |
SBQJMINUQRPKKC-ZPHPHTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


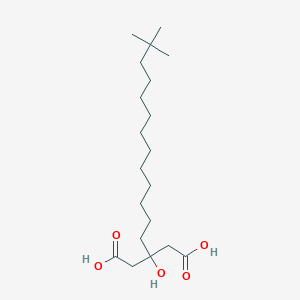
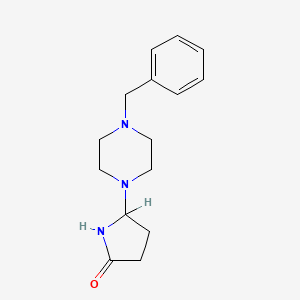

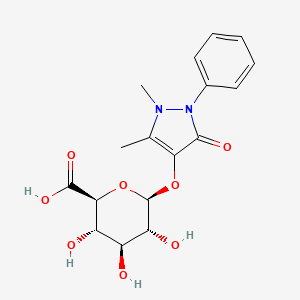

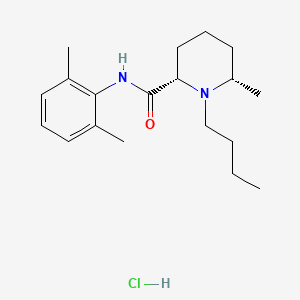
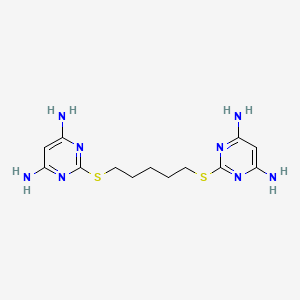
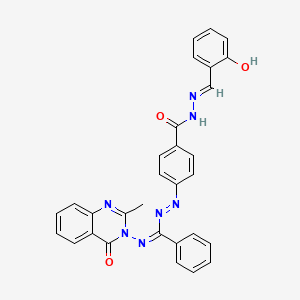
![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
